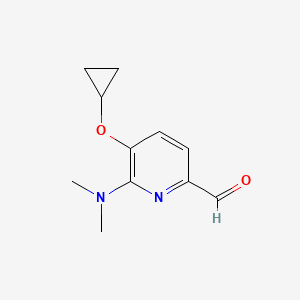
5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a picolinaldehyde core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde typically involves multiple steps. One common synthetic route includes the reaction of 6-chloropicolinaldehyde with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde include:
5-Dimethylamino-2-pyridinecarbaldehyde: Lacks the cyclopropoxy group but has a similar core structure.
6-Dimethylamino-5-methoxypicolinaldehyde: Contains a methoxy group instead of a cyclopropoxy group.
5-Cyclopropoxy-2-pyridinecarbaldehyde: Lacks the dimethylamino group but has a similar cyclopropoxy substitution
Properties
CAS No. |
1243329-88-5 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(dimethylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)11-10(15-9-4-5-9)6-3-8(7-14)12-11/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
YNFCKURVNMQNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=N1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















